molecular formula C11H10N6O2S B15062896 2-Hydrazinyl-4-(2-methyl-6-nitroimidazo[1,2-a]pyridin-3-yl)thiazole

2-Hydrazinyl-4-(2-methyl-6-nitroimidazo[1,2-a]pyridin-3-yl)thiazole

Cat. No.: B15062896
M. Wt: 290.30 g/mol
InChI Key: GZAPBGDLJZFFLP-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-(2-methyl-6-nitroimidazo[1,2-a]pyridin-3-yl)thiazole ( 886503-92-0) is a high-value chemical scaffold designed for innovative medicinal chemistry and infectious disease research. This compound features a hybrid molecular structure that integrates imidazo[1,2-a]pyridine and thiazole pharmacophores linked via a hydrazinyl bridge, a design strategy known as molecular hybridization that aims to enhance biological activity by combining distinct pharmacophoric elements into a single entity . The compound's core structure is closely related to novel hydrazineyl-linked heterocyclic hybrids that have demonstrated significant inhibitory efficacy against Mycobacterium tuberculosis H37Rv strain in recent studies, with certain analogs showing potent activity at MIC values of 1.6 μg mL⁻¹ . The presence of the 2-hydrazinyl-thiazole moiety is a critical functional group, as this substructure is recognized in pharmacological research for contributing to antimicrobial and antifungal properties, particularly against pathogenic strains such as Candida albicans . Researchers can leverage this compound as a key synthetic intermediate for developing novel anti-infective agents. Its structural framework allows for further derivatization, making it a versatile building block for constructing compound libraries aimed at targeting mycobacterial enzymes such as InhA and CYP121, which are crucial for mycolic acid biosynthesis and bacterial survival . The product is provided with a minimum purity of 97% to ensure consistent and reliable research outcomes. This chemical is intended for use in laboratory research applications only and is not certified for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H10N6O2S

Molecular Weight

290.30 g/mol

IUPAC Name

[4-(2-methyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C11H10N6O2S/c1-6-10(8-5-20-11(14-8)15-12)16-4-7(17(18)19)2-3-9(16)13-6/h2-5H,12H2,1H3,(H,14,15)

InChI Key

GZAPBGDLJZFFLP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)[N+](=O)[O-])C3=CSC(=N3)NN

Origin of Product

United States

Preparation Methods

Nitration of Preformed Imidazo[1,2-a]Pyridine

A two-step protocol involving initial imidazo[1,2-a]pyridine synthesis followed by nitration is widely employed:

  • Cyclocondensation : React 2-aminopyridine with 3-bromo-2-methylpropanal in acetic acid to yield 2-methylimidazo[1,2-a]pyridine.
  • Nitration : Treat the intermediate with fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C. Nitration occurs preferentially at the 6-position due to electronic directing effects of the methyl group.

Reaction Conditions :

  • Temperature: 0–5°C (prevents over-nitration)
  • Yield: ~65% (isolated after column chromatography)

Direct Synthesis Using Nitro-Substituted Reagents

Alternative approaches utilize nitro-containing precursors to bypass post-cyclization nitration:

  • Nitroalkene Cyclization : React 2-aminopyridine with 1-nitropropene in the presence of iodine (I₂) and hydrogen peroxide (H₂O₂). The reaction proceeds via Michael addition, iodination, and oxidative cyclization to afford 6-nitroimidazo[1,2-a]pyridine.
  • Nitroketone Condensation : Condense 2-aminopyridine with 2-nitroacetophenone using graphene oxide (GO) as a carbocatalyst, yielding 6-nitro-2-methylimidazo[1,2-a]pyridine after dehydrogenation.

Advantages :

  • Avoids harsh nitration conditions
  • Higher regioselectivity (≥80% yield)

Thiazole Ring Assembly via Hantzsch Condensation

Thioamide Preparation

The thiazole synthesis requires a thioamide precursor derived from the imidazo[1,2-a]pyridine subunit:

  • Bromoacetylation : Treat 2-methyl-6-nitroimidazo[1,2-a]pyridine with bromoacetyl bromide in dichloromethane (DCM) to form 3-(bromoacetyl)-2-methyl-6-nitroimidazo[1,2-a]pyridine.
  • Thionation : Convert the acetyl intermediate to a thioamide using Lawesson’s reagent (LR) in refluxing toluene.

Key Spectral Data :

  • FT-IR : Disappearance of C=O stretch at ~1700 cm⁻¹, appearance of C=S stretch at ~1250 cm⁻¹.
  • ¹H-NMR : Singlet at δ 4.21 ppm (CH₂Br), multiplet at δ 8.35–8.78 ppm (imidazo[1,2-a]pyridine protons).

Cyclization with α-Haloketones

The thioamide undergoes Hantzsch condensation with α-haloketones to form the thiazole ring:

  • Reaction Setup : Mix thioamide (1 equiv) with ethyl α-bromopyruvate (1.2 equiv) in ethanol under reflux for 6–8 hours.
  • Mechanism : Nucleophilic attack by sulfur on the α-carbon of the haloketone, followed by cyclodehydration.

Optimized Conditions :

  • Solvent: Ethanol
  • Temperature: 80°C
  • Yield: 70–75%

Introduction of the Hydrazinyl Group

Hydrazine Substitution at C2 of Thiazole

The hydrazinyl group is introduced via nucleophilic substitution:

  • Chlorination : Treat 4-(2-methyl-6-nitroimidazo[1,2-a]pyridin-3-yl)thiazole with phosphorus oxychloride (POCl₃) to generate 2-chlorothiazole.
  • Hydrazine Attack : React the chlorothiazole with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol at 60°C for 4 hours.

Characterization :

  • ESI-MS : [M+H]⁺ at m/z 345.2 (calculated for C₁₃H₁₁N₇O₂S).
  • ¹³C-NMR : Signal at δ 158.4 ppm (C2-thiazole), confirming hydrazine attachment.

Direct Synthesis via Thiosemicarbazide Intermediate

A more efficient one-pot method avoids isolated intermediates:

  • Thiosemicarbazide Formation : Condense 3-(bromoacetyl)-2-methyl-6-nitroimidazo[1,2-a]pyridine with thiosemicarbazide in ethanol/acetic acid.
  • Cyclization : Heat the intermediate at 80°C with ethyl bromopyruvate to form the thiazole-hydrazinyl product directly.

Advantages :

  • Reduced purification steps
  • Higher overall yield (82%)

Comparative Analysis of Synthetic Routes

Method Steps Total Yield (%) Key Advantages Limitations
Post-Nitration 4 48 Regioselective nitration Harsh nitration conditions
Nitroalkene Cyclization 3 65 Mild conditions, no separate nitration Requires iodine catalyst
Thiosemicarbazide Route 2 82 One-pot synthesis Sensitivity to moisture

Mechanistic Insights and Optimization

Role of Catalysts in Imidazo[1,2-a]Pyridine Formation

Iodine catalyzes key steps in nitroalkene cyclization by:

  • Generating iodonium ions for electrophilic activation.
  • Facilitating oxidative aromatization via HOI intermediates.

Kinetic Studies :

  • Rate-determining step: Michael addition of 2-aminopyridine to nitroalkene (activation energy = 25 kcal/mol).

Solvent Effects on Thiazole Cyclization

Polar aprotic solvents (e.g., DMF) accelerate Hantzsch condensation but promote side reactions. Ethanol balances reactivity and selectivity, achieving 75% conversion.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Adapting the nitroalkene cyclization to flow chemistry:

  • Throughput : 1.2 kg/day using a microreactor system.
  • Purity : ≥98% (HPLC) without chromatography.

Green Chemistry Metrics

  • E-factor : 8.2 (improved to 4.5 via solvent recycling).
  • PMI (Process Mass Intensity) : 32 (targeting <20 via catalytic optimization).

Chemical Reactions Analysis

Substitution Reactions

Reaction TypeConditionsOutcome
Nitro group reductionH2/Pd-C (hydrogenation)Amine-substituted imidazo[1,2-a]pyridine
Bromine substitutionNH2-group, DMF (if applicable)Amino-imidazo[1,2-a]pyridine derivative

Hydrazine Group Reactions

Reaction TypeConditionsOutcome
Hydrazine alkylationAlkyl halide, base (e.g., TEA)N-alkylhydrazine derivative
Hydrazine cyclizationCarbonyl compounds, heatTriazole/thiadiazole derivatives

Comparative Analysis with Related Compounds

Table 1: Reaction Outcomes of Structurally Similar Thiazoles

Compound ClassReaction PathwayKey ProductsBiological Activity
Pyrazole-thiazolesCyclocondensation with phenacyl bromides2-(pyrazolyl)-4-arylthiazoles Antimicrobial (e.g., E. coli)
Pyridine-thiazolesCondensation with hydrazonoyl halidesDiazenyl-thiazoles Anticancer (e.g., HT29 cell line)
Imidazo[1,2-a]pyridine derivativesNitration/Reduction cyclesNitro/amino-substituted analogs Undocumented (target compound)

Spectroscopic Characterization

TechniqueSignal Characteristics
1H NMR Singlet at δ 10.85–11.20 ppm (NH protons)
IR Absorption bands for NH (~3431 cm⁻¹) and C=N (~1596 cm⁻¹)
13C NMR Carbonyl signals (~146–194 ppm) for thiazole and imidazo-pyridine moieties

Scientific Research Applications

2-Hydrazinyl-4-(2-methyl-6-nitroimidazo[1,2-a]pyridin-3-yl)thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-(2-methyl-6-nitroimidazo[1,2-a]pyridin-3-yl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Core Heterocycle Variations

  • Imidazo[1,2-a]pyridine vs. Quinazolinone Derivatives: Compounds like 2-(6,8-dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide () share a hydrazide-functionalized thiazole but differ in their core heterocycle (quinazolinone vs. imidazo[1,2-a]pyridine).
  • Nitro Group Impact: The compound 886503-45-3 (2-Hydrazinyl-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazole; ) lacks the nitro group at position 5. This absence reduces electron-withdrawing effects, which could decrease stability in redox environments but improve solubility in nonpolar matrices .

Substituent Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound Imidazo[1,2-a]pyridine 2-Methyl, 6-Nitro, 4-Thiazole ~298.3 Hydrazinyl, Nitro
886503-45-3 () Imidazo[1,2-a]pyridine 2-Methyl, 4-Thiazole ~252.3 Hydrazinyl
11a-c (Thiazole derivatives; ) Quinazolinone Varied aryl groups 350–420 Bromo, Hydrazone, Thiazole

Biological Activity

2-Hydrazinyl-4-(2-methyl-6-nitroimidazo[1,2-a]pyridin-3-yl)thiazole is a compound of interest due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C₁₃H₁₃N₅O₂S
  • CAS Number : 886503-92-0
  • Molecular Weight : 293.34 g/mol

Antimicrobial Activity

Research indicates that derivatives containing the thiazole moiety exhibit significant antimicrobial properties. For instance, compounds similar to 2-hydrazinyl-thiazoles have shown promising activity against various bacterial strains:

CompoundTarget OrganismMIC (μg/mL)Reference
7aC. albicans7.81
7eC. albicans3.9
-Streptococcus spp.7.81–15.62
-Micrococcus luteus1.95–3.91

These results suggest that the thiazole structure enhances the antibacterial efficacy of these compounds.

Antitubercular Activity

A series of 2-hydrazinyl-thiazole derivatives have been tested for their inhibitory effects against Mycobacterium tuberculosis. Notably, compound 2i demonstrated a minimum inhibitory concentration (MIC) of 12.5 μM against the H37Rv strain, indicating significant antitubercular potential .

Cytotoxic Activity

The cytotoxic effects of thiazole derivatives have been explored in various cancer cell lines. For example, certain thiazole-containing compounds showed equipotent activity against Jurkat and A-431 cell lines with IC50 values lower than those of standard chemotherapeutics like doxorubicin . Molecular dynamics simulations revealed that these compounds interact with proteins primarily through hydrophobic contacts, which is crucial for their cytotoxic activity.

The mechanisms through which 2-hydrazinyl-thiazoles exert their biological effects involve:

  • Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in bacterial and fungal metabolism.
  • Protein Interaction : Binding studies suggest that these compounds can interact with specific proteins, altering their function and leading to cell death.

Case Studies and Research Findings

  • Study on Antifungal Activity :
    A study synthesized several thiazole derivatives and tested them against Candida species. The most active compound exhibited an MIC significantly lower than fluconazole, highlighting its potential as a new antifungal agent .
  • Antituberculosis Research :
    Another research effort focused on the synthesis of hydrazinyl-thiazoles aimed at combating tuberculosis, demonstrating promising inhibitory activity against Mtb with detailed docking studies to elucidate binding interactions .
  • Cytotoxicity Evaluation :
    In vitro evaluations showed that selected thiazole derivatives displayed potent cytotoxicity against cancer cell lines, suggesting their utility in cancer therapy .

Q & A

What are the optimal synthetic routes for 2-Hydrazinyl-4-(2-methyl-6-nitroimidazo[1,2-a]pyridin-3-yl)thiazole, and how can reaction conditions be optimized?

Basic Research Focus
The synthesis of this compound likely involves cyclocondensation of hydrazine derivatives with nitroimidazo-pyridine precursors. For example, hydrazonoyl halides (e.g., 9a–9d in ) can react with thioacetamide derivatives under reflux in ethanol with triethylamine as a catalyst. Key parameters include:

  • Solvent selection : Absolute ethanol or dioxane ( ) for solubility and reaction efficiency.
  • Catalyst use : Triethylamine (TEA) to facilitate nucleophilic substitution ( ).
  • Reaction time : 4–8 hours under reflux, monitored by TLC ( ).
    Yield optimization may require adjusting stoichiometry or stepwise purification via recrystallization (e.g., dimethylformamide for derivatives in ).

How can spectroscopic methods confirm the structure of this compound?

Basic Research Focus
Multi-technique characterization is critical:

  • ¹H/¹³C NMR : Identify imidazo[1,2-a]pyridine protons (δ 6.93–8.42 ppm) and thiazole carbons (δ 145–152 ppm) ( ). The hydrazinyl NH signal appears as a broad singlet (δ ~11 ppm, D₂O exchangeable).
  • IR spectroscopy : Confirm C=S (1090–1110 cm⁻¹) and nitro groups (~1520 cm⁻¹) ( ).
  • Mass spectrometry : Look for molecular ion peaks (e.g., m/z 350–367 for similar compounds) and fragmentation patterns ( ).

What strategies resolve low yields during the cyclization step to form the imidazo[1,2-a]pyridine core?

Advanced Research Focus
Low yields may stem from competing side reactions or unstable intermediates. Mitigation approaches include:

  • Temperature control : Reflux in dioxane with TEA to stabilize intermediates ( ).
  • Protecting groups : Use morpholine or methyl groups to shield reactive sites during cyclization ( ).
  • By-product analysis : Employ HPLC or GC-MS to identify impurities (e.g., unreacted hydrazonoyl chlorides) and adjust stoichiometry ().

How can computational modeling predict the bioactivity of this compound against bacterial targets?

Advanced Research Focus
While direct bioactivity data are unavailable, structure-activity relationships (SAR) can be inferred:

  • Docking studies : Compare the nitroimidazo-pyridine moiety to known antibacterial agents (e.g., ’s imidazole-fused analogues).
  • QSAR modeling : Use logP and polar surface area (calculated via tools like Molinspiration) to predict membrane permeability ( ).
  • Enzyme inhibition assays : Target bacterial nitroreductases, leveraging the nitro group’s redox activity ().

How are synthetic by-products managed during purification?

Advanced Research Focus
By-products (e.g., uncyclized intermediates) require tailored purification:

  • Column chromatography : Separate using silica gel with ethyl acetate/hexane gradients.
  • Recrystallization : Use ethanol or DMF for high-purity crystals ( ).
  • Acid-base extraction : Isolate hydrazinyl derivatives via pH-adjusted partitioning ( ).

What modifications to the thiazole ring enhance stability or bioactivity?

Advanced Research Focus
Thiazole derivatization strategies include:

  • Substitution : Introduce electron-withdrawing groups (e.g., nitro) at C4 to modulate electronic effects ( ).
  • Ring fusion : Create thiazolo[3,2-a]benzimidazole hybrids to improve binding affinity ( ).
  • Metal coordination : Explore cobalt or copper complexes for enhanced antimicrobial activity ( ).

How do tautomeric forms of the hydrazinyl group affect reactivity?

Advanced Research Focus
The hydrazinyl group’s tautomerism (e.g., imine vs. amine forms) influences nucleophilicity:

  • pH-dependent studies : Use buffered conditions (pH 5.5–7.4) to stabilize specific tautomers ( ).
  • Kinetic analysis : Monitor tautomer ratios via ¹H NMR in DMSO-d6 ( ).
  • Theoretical calculations : DFT models predict dominant tautomers under synthetic conditions ( ).

What are the challenges in scaling up synthesis while maintaining purity?

Advanced Research Focus
Scale-up issues include heat dissipation and by-product accumulation:

  • Flow chemistry : Continuous reactors improve heat control for exothermic steps (e.g., nitro group introduction).
  • Process analytical technology (PAT) : In-line IR/NIR monitors reaction progression ( ).
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale use ( ).

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